(1,1-Difluoroethyl)benzene
Overview
Description
(1,1-Difluoroethyl)benzene, also known by its IUPAC name as 1,1-difluoroethylbenzene, is a chemical compound with the molecular formula C8H8F2 and a molecular weight of 142.15 g/mol . This compound belongs to the family of alkyl halides and is characterized by the presence of a difluoroethyl group attached to a benzene ring. It is a clear, colorless liquid with a density of approximately 1.06 g/cm³ .
Preparation Methods
The synthesis of (1,1-Difluoroethyl)benzene typically involves the reaction of benzene with 1,1-difluoroethane under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-difluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1,1-Difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the difluoroethyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding difluoroethylbenzoic acids using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding difluoroethylcyclohexane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically yields 1-bromo-4-(1,1-difluoroethyl)benzene .
Scientific Research Applications
(1,1-Difluoroethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which (1,1-Difluoroethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoroethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with hydrophobic pockets within proteins . This interaction can lead to the inhibition or activation of specific enzymatic pathways, depending on the nature of the target .
Comparison with Similar Compounds
(1,1-Difluoroethyl)benzene can be compared with other similar compounds such as:
1,1-Difluoroethane: A simpler alkyl halide with similar reactivity but lacking the aromatic ring.
1-Bromo-4-(1,1-difluoroethyl)benzene: A brominated derivative with different reactivity and applications.
1,1,1-Trifluoroethylbenzene: A compound with an additional fluorine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its balanced combination of the difluoroethyl group and the benzene ring, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
1,1-difluoroethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCFBWPLRGQFLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449096 | |
Record name | 1,1-difluoro-ethyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
657-35-2 | |
Record name | 1,1-difluoro-ethyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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